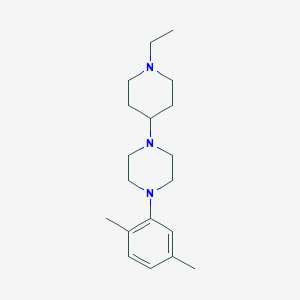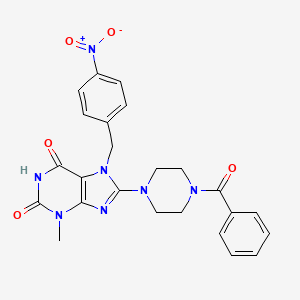
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one, also known as DPOPC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of coumarin derivatives and has a molecular weight of 352.42 g/mol.
Wissenschaftliche Forschungsanwendungen
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has also been studied for its antimicrobial activity against various bacterial strains.
Wirkmechanismus
The exact mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has a range of biochemical and physiological effects. It has been reported to reduce the levels of ROS and pro-inflammatory cytokines in vitro and in vivo. 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has been reported to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one in lab experiments is its potential therapeutic applications. However, there are also some limitations associated with the use of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one. For example, the compound is relatively unstable and can degrade over time, which may affect the reproducibility of results. In addition, the synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is relatively complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions related to 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one that could be explored. One area of interest is the development of new synthetic methods for the compound, which could improve its stability and reproducibility. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one in the treatment of various diseases.
Synthesemethoden
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one involves the reaction between 7-hydroxy-4-propylcoumarin and 3,3-dimethyl-2-oxobutyryl chloride in the presence of a base such as pyridine. The reaction takes place under reflux conditions in anhydrous dichloromethane. The resulting product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Eigenschaften
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-5-6-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(2,3)4/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIPZSUERYAZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)
![1,7-diphenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B4886915.png)

![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4886943.png)
![ethyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4886946.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide](/img/structure/B4886955.png)
![N-{2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4886960.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4886980.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4886986.png)
![ethyl 6-amino-4-(2-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-4H-pyran-3-carboxylate](/img/structure/B4886996.png)